(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine is an organic compound characterized by its imidazole ring and a difluorobenzyl substituent. The molecular formula of this compound is , and it has a molecular weight of 223.22 g/mol. The presence of the difluorobenzyl group enhances the compound's lipophilicity and electronic properties, making it a subject of interest in various chemical and biological applications. This compound is classified as an imidazole derivative, which is known for its diverse biological activities, including antibacterial and antifungal properties.
The synthesis of (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine can be achieved through several methods, which include:
These methods allow for modifications that can enhance the properties of the compound, making it versatile for research applications.
The molecular structure of (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine features:
C1=CC(=C(C=C1F)CN2C=C(N=C2)CN)F
JDDOAAOFCCWVTC-UHFFFAOYSA-N
.The compound can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the presence of the imidazole ring, allowing for diverse reactivity under different conditions .
The mechanism of action for (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine is primarily linked to its interaction with biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological efficacy.
The scientific applications of (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine are broad:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3